5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-difluorophenyl group, a morpholino methyl moiety, and an ethyl group at position 2. The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the morpholino group improves aqueous solubility due to its polar nature .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2S/c1-2-13-20-17-23(21-13)16(24)15(26-17)14(22-5-7-25-8-6-22)10-3-4-11(18)12(19)9-10/h3-4,9,14,24H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEKBEDQUPXVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound's structure features a thiazolo[3,2-b][1,2,4]triazole core substituted with a morpholino group and a difluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 388.43 g/mol.
Anticancer Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Studies show that derivatives of this class can inhibit the proliferation of various cancer cell lines such as breast (MCF-7) and colon (HCT-116) cancers with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds similar to the target compound have shown activity against various bacterial strains and fungi. For example, certain thiazole derivatives demonstrated comparable efficacy to established antibiotics like streptomycin and antifungals like bifonazole .
Anti-inflammatory Activity
In vivo studies on thiazolo[3,2-b][1,2,4]triazole derivatives have revealed anti-inflammatory effects:
- Experimental Models : In murine models, some derivatives exhibited up to 67% protection against inflammation compared to indomethacin's 47% at equivalent doses . This suggests potential use in treating inflammatory conditions.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Triazolethiones : A study published in Medicinal Chemistry described the synthesis and biological evaluation of triazolethione derivatives that showed promising anticancer activity against multiple cell lines .
- Anti-inflammatory Evaluation : Another study evaluated a series of thiazole compounds for anti-inflammatory activity using both in vitro and in vivo models, demonstrating significant effects that warrant further exploration .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The thiazolo[3,2-b][1,2,4]triazole scaffold is shared among several analogues (Table 1). Key differences lie in substituents:
- Fluorophenyl Groups : The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluorophenyl () and 4-fluorophenyl () variants. Fluorine substitution improves membrane permeability and resistance to oxidative metabolism .
- Heterocyclic Moieties: The morpholino group in the target compound differs from piperazinyl () and piperidinyl () groups.
- Alkyl Chains : The ethyl group at position 2 may increase lipophilicity compared to methyl-substituted derivatives (e.g., ), affecting bioavailability and tissue distribution .
Table 1: Structural Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Physicochemical Properties
- Melting Points: Derivatives with bulkier substituents (e.g., morpholino) exhibit higher melting points (>250°C for the target compound vs. 176–250°C in ) due to increased molecular rigidity .
Pharmacological Activity
- Antifungal Potential: Fluorophenyl-containing analogues (e.g., ) show activity against 14α-demethylase, a fungal enzyme. The target compound’s difluorophenyl group may enhance binding affinity compared to monohalogenated variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
